Cas no 88504-24-9 (mPEG12-Mal)

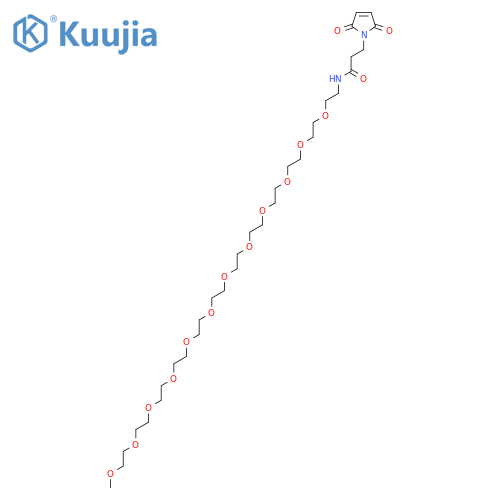

mPEG12-Mal structure

商品名:mPEG12-Mal

CAS番号:88504-24-9

MF:C32H58N2O15

メガワット:710.807331562042

MDL:MFCD11041152

CID:4658472

PubChem ID:329823909

mPEG12-Mal 化学的及び物理的性質

名前と識別子

-

- mPEG12-Mal

- mPEG12-Maleimide

- mPEG12-NH-Mal

- M3051

- C70438

- 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide

- 3-Maleimido-N-(2,

- m-PEG12-Mal

- 88504-24-9

- AKOS040743439

- Maleinimidyl-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide

- m-dPEG(R)12-MAL

- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide

- HY-140983

- 2853560-28-6

- mPEG??-MAL

- Mal-PEG-OH (MW 5000)

- MFCD11041152

- m-PEG12-NH-Mal

- CS-0114831

- SCHEMBL15139750

- 3-Maleimido-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propionamide

- Methyl-PEG12-Maleimide

- BP-22749

- GS-9375

- EX-A8185S

- Mal-PEG-OH (MW 1000)

- T18140

- Mal-PEG-OH (MW 2000)

-

- MDL: MFCD11041152

- インチ: 1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35)

- InChIKey: OVCDVKBUIQUWMR-UHFFFAOYSA-N

- ほほえんだ: O(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)CCNC(CCN1C(C=CC1=O)=O)=O

計算された属性

- せいみつぶんしりょう: 710.38371915 g/mol

- どういたいしつりょう: 710.38371915 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 15

- 重原子数: 49

- 回転可能化学結合数: 39

- 複雑さ: 803

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2

- トポロジー分子極性表面積: 177

- ぶんしりょう: 710.8

mPEG12-Mal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22749-1g |

m-PEG12-Mal |

88504-24-9 | 98% | 1g |

12540.0CNY | 2021-07-13 | |

| abcr | AB259657-100 mg |

Maleinimidyl-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide |

88504-24-9 | 100 mg |

€435.00 | 2023-07-20 | ||

| Biosynth | DPG-6165-100 mg |

m-dPEG?48-MAL |

88504-24-9 | 100MG |

$492.00 | 2023-01-05 | ||

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPM-26-250mg |

m-PEG12-amido-Mal |

88504-24-9 | >95.00% | 250mg |

¥3100.0 | 2023-09-19 | |

| abcr | AB259657-1 g |

Maleinimidyl-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide |

88504-24-9 | 1 g |

€1,080.00 | 2023-07-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22751-100mg |

m-PEG12-Mal |

88504-24-9 | 98% | 100mg |

6626CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22752-100mg |

m-PEG12-Mal |

88504-24-9 | 98% | 100mg |

7552CNY | 2021-05-07 | |

| Biosynth | DPG-5848-1000 mg |

Amino-dPEG?8-t-butyl ester |

88504-24-9 | 1g |

$693.00 | 2023-01-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | QBD10289-100MG |

m-dPEG?12-MAL |

88504-24-9 | 100MG |

¥2684.6 | 2022-02-23 | ||

| Biosynth | DPG-6143-100 mg |

m-dPEG?24-MAL |

88504-24-9 | 100MG |

$317.90 | 2023-01-05 |

mPEG12-Mal 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

88504-24-9 (mPEG12-Mal) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量